A Comprehensive Technical Guide to the Synthesis and Characterization of Stearamidopropyl Dimethylamine Lactate
A Comprehensive Technical Guide to the Synthesis and Characterization of Stearamidopropyl Dimethylamine Lactate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and characterization of Stearamidopropyl Dimethylamine Lactate (B86563), a cationic surfactant widely utilized in the cosmetics and personal care industries for its conditioning and emulsifying properties. This document details the synthetic pathway from stearic acid and dimethylaminopropylamine, followed by neutralization with lactic acid. It further outlines a comprehensive characterization protocol employing various analytical techniques. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams.
Synthesis of Stearamidopropyl Dimethylamine Lactate
The synthesis of Stearamidopropyl Dimethylamine Lactate is a two-step process. The first step involves the amidation of stearic acid with N,N-dimethylaminopropylamine (DMAPA) to form the intermediate, Stearamidopropyl Dimethylamine. The second step is the neutralization of the tertiary amine group of the intermediate with lactic acid to yield the final lactate salt.
Experimental Protocol: Synthesis of Stearamidopropyl Dimethylamine
Materials:
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Stearic Acid (C18H36O2)
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N,N-Dimethylaminopropylamine (DMAPA) (C5H14N2)
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Nitrogen gas (inert atmosphere)
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Hypophosphorous acid (optional, as a color stabilizer)
Equipment:
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Glass reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser.
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Heating mantle
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Vacuum pump
Procedure:
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The reactor is charged with stearic acid.
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The reactor is purged with nitrogen gas to create an inert atmosphere.
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The stearic acid is heated to approximately 80°C until fully melted.
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DMAPA is slowly added to the molten stearic acid under continuous stirring. An exothermic reaction will occur, and the temperature should be controlled.
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After the addition of DMAPA is complete, the reaction temperature is raised to 140-150°C and maintained for 3-4 hours.
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The temperature is then increased to 165-170°C for another hour to drive the reaction to completion.
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During the reaction, water is formed as a byproduct and is removed by distillation.
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After the reaction is complete, the crude Stearamidopropyl Dimethylamine is purified by vacuum distillation to remove any unreacted starting materials and byproducts.
Experimental Protocol: Synthesis of Stearamidopropyl Dimethylamine Lactate
Materials:
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Stearamidopropyl Dimethylamine
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Lactic Acid (88% solution in water)
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Deionized water
Equipment:
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Beaker or reaction vessel
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Stirrer
Procedure:
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Stearamidopropyl Dimethylamine is melted in a vessel.
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In a separate vessel, a solution of lactic acid in deionized water is prepared.
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The lactic acid solution is slowly added to the molten Stearamidopropyl Dimethylamine with constant stirring.
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The mixture is stirred until a homogenous solution is obtained. The pH of a 10% aqueous solution of the final product should be adjusted to a range of 4.0-5.0.[1]
Characterization of Stearamidopropyl Dimethylamine Lactate
A thorough characterization of Stearamidopropyl Dimethylamine Lactate is essential to confirm its identity, purity, and physical properties. The following section outlines the key analytical techniques and expected results.
Physical and Chemical Properties
The physical and chemical properties of Stearamidopropyl Dimethylamine Lactate are summarized in the table below.
| Property | Value |
| Appearance | Yellowish waxy flake or liquid |
| Solubility | Water-soluble |
| pH (10% in water) | 4.0 - 5.0[1] |
| Molecular Weight | 458.7 g/mol |
| Melting Point | Not well-defined (mixture) |
Spectroscopic Characterization
Spectroscopic methods are crucial for elucidating the molecular structure of the synthesized compound.
FTIR spectroscopy is used to identify the functional groups present in the molecule. The table below lists the expected characteristic absorption bands for Stearamidopropyl Dimethylamine. Upon formation of the lactate salt, shifts in the amine and carbonyl regions are expected.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300 | N-H stretch (amide) | Secondary Amide |
| 2920, 2850 | C-H stretch (aliphatic) | Alkyl Chain |
| ~1640 | C=O stretch (amide I) | Amide |
| ~1550 | N-H bend (amide II) | Amide |
| ~1465 | C-H bend (methylene) | Alkyl Chain |
| ~1250 | C-N stretch | Amine |
Note: For the lactate salt, the carboxylate (COO⁻) symmetric and asymmetric stretching vibrations are expected to appear around 1550-1610 cm⁻¹ and 1400 cm⁻¹ respectively. The broad O-H stretch of lactic acid's carboxylic acid group will be absent.
NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule. While specific spectral data for the lactate salt is not widely available, the following tables summarize the expected chemical shifts for the precursor, Stearamidopropyl Dimethylamine, based on its structure.
¹H NMR (Proton NMR) of Stearamidopropyl Dimethylamine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 | t | 2H | -CH₂-NH-C=O |
| ~2.2 | t | 2H | -CH₂-N(CH₃)₂ |
| ~2.1 | s | 6H | -N(CH₃)₂ |
| ~2.0 | t | 2H | -CH₂-C=O |
| ~1.5 | m | 2H | -CH₂-CH₂-N(CH₃)₂ |
| ~1.2 | m | ~28H | -(CH₂)₁₄- in stearyl chain |
| ~0.8 | t | 3H | -CH₃ (terminal methyl of stearyl chain) |
¹³C NMR (Carbon NMR) of Stearamidopropyl Dimethylamine
| Chemical Shift (ppm) | Assignment |
| ~173 | -C=O (amide) |
| ~58 | -CH₂-N(CH₃)₂ |
| ~45 | -N(CH₃)₂ |
| ~39 | -CH₂-NH-C=O |
| ~36 | -CH₂-C=O |
| ~32-22 | -(CH₂)₁₄- in stearyl chain |
| ~26 | -CH₂-CH₂-N(CH₃)₂ |
| ~14 | -CH₃ (terminal methyl of stearyl chain) |
Note: For Stearamidopropyl Dimethylamine Lactate, in the ¹H NMR spectrum, the lactate methyl group would appear as a doublet around 1.3 ppm, and the methine proton as a quartet around 4.1 ppm. In the ¹³C NMR, the lactate methyl and methine carbons would appear around 21 ppm and 69 ppm, respectively. The chemical shifts of the protons and carbons near the dimethylamino group will be affected by the protonation.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Stearamidopropyl Dimethylamine, the molecular ion peak [M]⁺ would be observed at m/z 368.6. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the alkyl chain. For the lactate salt, electrospray ionization (ESI) would show the parent cation at m/z 369.6.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of Stearamidopropyl Dimethylamine Lactate. The synthesis is a straightforward two-step process involving amidation and subsequent neutralization. The characterization protocol outlined, employing a suite of analytical techniques, allows for the unambiguous confirmation of the compound's structure and purity. The data and workflows presented herein serve as a valuable resource for researchers and professionals involved in the development and analysis of cosmetic and personal care formulations. Further research could focus on obtaining and publishing detailed spectroscopic data for the final lactate salt to supplement the information available for its precursor.
